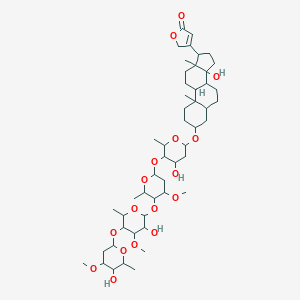
Geranylgeranylcysteine methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Geranylgeranylcysteine methyl ester (GGCME) is a compound that has gained attention in recent years due to its potential therapeutic applications. It is a synthetic derivative of geranylgeranyl pyrophosphate, a molecule involved in the post-translational modification of proteins. GGCME has been shown to have various biochemical and physiological effects, making it a promising candidate for future research.
Wirkmechanismus
The mechanism of action of Geranylgeranylcysteine methyl ester is not fully understood, but it is thought to involve the inhibition of protein prenylation. Prenylation is a post-translational modification that involves the addition of a lipid molecule to a protein, which is necessary for its proper function. Geranylgeranylcysteine methyl ester may inhibit this process, leading to the disruption of cellular processes that rely on prenylated proteins.
Biochemical and Physiological Effects:
Geranylgeranylcysteine methyl ester has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules involved in the immune response. It has also been shown to inhibit the activity of certain enzymes involved in cellular processes such as cell proliferation and migration.
Vorteile Und Einschränkungen Für Laborexperimente
Geranylgeranylcysteine methyl ester has several advantages for lab experiments. It is a synthetic compound, which means it can be produced in large quantities and with high purity. It is also relatively stable and can be stored for long periods of time. However, there are also limitations to its use in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings. Additionally, it may have off-target effects that could complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on Geranylgeranylcysteine methyl ester. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine its efficacy in vivo and to identify the specific mechanisms by which it inhibits cancer cell growth. Another area of interest is its potential as a treatment for inflammatory diseases. Additional studies are needed to determine its safety and efficacy in humans, as well as to identify the specific inflammatory pathways that it targets.
In conclusion, Geranylgeranylcysteine methyl ester is a promising compound that has potential therapeutic applications in various areas of research. Its mechanism of action is not fully understood, but it has been shown to have various biochemical and physiological effects. Further studies are needed to determine its safety and efficacy in humans, as well as to identify its specific mechanisms of action in different experimental settings.
Synthesemethoden
Geranylgeranylcysteine methyl ester can be synthesized through a series of chemical reactions involving geranylgeranyl pyrophosphate and cysteine methyl ester. The process involves the use of various reagents and solvents, and requires careful monitoring of reaction conditions to ensure the desired product is obtained.
Wissenschaftliche Forschungsanwendungen
Geranylgeranylcysteine methyl ester has been studied for its potential therapeutic applications in various areas of research. It has been shown to have anti-inflammatory properties, making it a candidate for the treatment of inflammatory diseases such as arthritis. It has also been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
CAS-Nummer |
130413-80-8 |
|---|---|
Produktname |
Geranylgeranylcysteine methyl ester |
Molekularformel |
C24H39NO3S |
Molekulargewicht |
421.6 g/mol |
IUPAC-Name |
methyl (2R)-3-sulfanyl-2-[[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenoyl]amino]propanoate |
InChI |
InChI=1S/C24H39NO3S/c1-18(2)10-7-11-19(3)12-8-13-20(4)14-9-15-21(5)16-23(26)25-22(17-29)24(27)28-6/h10,12,14,16,22,29H,7-9,11,13,15,17H2,1-6H3,(H,25,26)/b19-12+,20-14+,21-16+/t22-/m0/s1 |
InChI-Schlüssel |
ZNBOHOMJUHCPNY-YXJPSSCMSA-N |
Isomerische SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/C(=O)N[C@@H](CS)C(=O)OC)/C)/C)/C)C |
SMILES |
CC(=CCCC(=CCCC(=CCCC(=CC(=O)NC(CS)C(=O)OC)C)C)C)C |
Kanonische SMILES |
CC(=CCCC(=CCCC(=CCCC(=CC(=O)NC(CS)C(=O)OC)C)C)C)C |
Synonyme |
geranylgeranylcysteine methyl ester GG-cysteine ME |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1'S,2R,5'R)-5,7-Dihydroxy-6',6'-dimethyl-6-(3-methylbutanoyl)spiro[3,4-dihydrochromene-2,2'-bicyclo[3.1.1]heptane]-8-carbaldehyde](/img/structure/B238337.png)
![N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide](/img/structure/B238342.png)


![5-chloro-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B238350.png)
![3,4-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B238352.png)
![2-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B238359.png)
![2-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238383.png)
![N-(4-{[(4-chlorophenyl)acetyl]amino}-2-methoxyphenyl)pentanamide](/img/structure/B238388.png)
![N-{2-methoxy-4-[(phenylacetyl)amino]phenyl}pentanamide](/img/structure/B238389.png)
![N-{2-methoxy-4-[(3-methylbutanoyl)amino]phenyl}pentanamide](/img/structure/B238394.png)
![5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238406.png)
![4-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238408.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B238410.png)